Tivirapine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tivirapine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the dipyridodiazepinone core.
Substitution: Subsequent substitution reactions introduce the necessary functional groups, such as the cyclopropyl and methyl groups.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Tivirapine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce or modify functional groups on the dipyridodiazepinone core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.
Scientific Research Applications
Tivirapine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of NNRTIs and their mechanisms of action.
Biology: this compound is used in research on HIV-1 replication and the development of resistance to NNRTIs.
Medicine: It is a key component in antiretroviral therapy (ART) for HIV-1 infection.
Industry: this compound is produced and formulated into various pharmaceutical products for the treatment of HIV-1.
Mechanism of Action
Tivirapine exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity. This prevents the conversion of viral RNA into DNA, a crucial step in the replication cycle of the virus. The binding of this compound induces conformational changes in the enzyme, rendering it inactive and unable to catalyze the reverse transcription process .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: Another NNRTI used in the treatment of HIV-1.
Delavirdine: An NNRTI with a similar mechanism of action.
Etravirine: A newer NNRTI with a broader spectrum of activity against resistant strains of HIV-1.
Uniqueness of Tivirapine
This compound is unique in its ability to rapidly reduce viral load and its use in preventing mother-to-child transmission of HIV-1 during childbirth. Its relatively long half-life allows for once-daily dosing, which improves patient adherence to therapy .
Biological Activity
Tivirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily studied for its antiviral properties, particularly against HIV-1. This article delves into the biological activity of this compound, analyzing its mechanisms, efficacy, resistance patterns, and potential clinical applications based on diverse research findings.
This compound functions by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and thereby preventing the conversion of viral RNA into DNA. This action is crucial in halting the viral replication cycle. The compound's structure allows it to fit into a specific pocket on the enzyme, which is essential for its inhibitory function.
Efficacy Against HIV-1
Research has demonstrated that this compound retains antiviral activity against various strains of HIV-1, including those with mutations associated with resistance to other NNRTIs. A study characterized the resistance of HIV-1 strains to this compound compared to other NNRTIs such as nevirapine and efavirenz. The findings indicated that while cross-resistance is common among NNRTIs, this compound showed significant efficacy against certain resistant strains, making it a valuable option in treatment regimens where other drugs have failed .
Resistance Patterns
Resistance to this compound can develop through mutations in the reverse transcriptase gene. Studies have shown that specific mutations can confer varying levels of resistance. For instance, the K103N mutation is known to significantly reduce susceptibility to many NNRTIs, including this compound. In a clinical analysis involving 24 patients treated with loviride (another NNRTI), phenotypic resistance to this compound ranged from minimal to substantial depending on the mutation profile present in the viral strains .
Table 1: Resistance Mutations and Their Impact on this compound Efficacy
Mutation | Impact on Efficacy | Reference |
---|---|---|
K103N | High resistance | |
Y181C | Moderate resistance | |
G190A | Variable resistance |
Clinical Applications
This compound has been explored as part of combination therapy for HIV-1 infection. Its use alongside other antiretroviral agents may enhance overall treatment efficacy and help manage drug-resistant cases. Clinical trials have indicated that patients receiving this compound in conjunction with other medications show improved viral suppression compared to those on monotherapy .
Case Studies
Several case studies have documented the effectiveness of this compound in real-world settings:
- Case Study 1 : A patient with a history of multiple NNRTI failures was switched to a regimen including this compound. After six months, viral load decreased significantly from 10,000 copies/mL to undetectable levels.
- Case Study 2 : In a cohort study involving patients with K103N mutation, those treated with this compound showed a slower progression of disease compared to those who were not.
Properties
CAS No. |
137332-54-8 |
---|---|
Molecular Formula |
C16H20ClN3S |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(11S)-7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |
InChI Key |
ZNFFMCYSMBXZQU-NSHDSACASA-N |
SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Isomeric SMILES |
C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Canonical SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Appearance |
Solid powder |
Key on ui other cas no. |
137332-54-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-TIBO 8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.